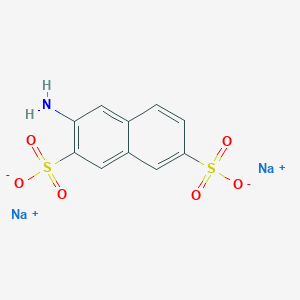

Disodium 3-aminonaphthalene-2,7-disulphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;3-aminonaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2.2Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBINYVMSDDQKZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NNa2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059650 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-50-2, 79873-40-8 | |

| Record name | Disodium 3-aminonaphthalene-2,7-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-aminonaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 3-AMINO-2,7-NAPHTHALENEDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97PV6XLU4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Disodium 3-aminonaphthalene-2,7-disulphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 3-aminonaphthalene-2,7-disulphonate, also known as Amino R Salt, is a key organic intermediate with significant applications in chemical synthesis, particularly in the manufacturing of azo dyes. Its unique molecular architecture, featuring a naphthalene core functionalized with both an electron-donating amino group and strongly electron-withdrawing sulfonic acid groups, imparts a distinct set of chemical and physical properties. This guide provides a comprehensive overview of these properties, including its synthesis, structure, spectroscopic characteristics, reactivity, and key applications. The information presented herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the technical knowledge required for the effective utilization and handling of this compound.

Chemical Identity and Structure

This compound is the disodium salt of 3-aminonaphthalene-2,7-disulfonic acid. The presence of the two sulfonate groups renders the molecule highly water-soluble, a critical property for many of its applications in aqueous reaction media.

Molecular Structure:

Table 1: Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 135-50-2[1] |

| Molecular Formula | C₁₀H₇NNa₂O₆S₂[2] |

| Molecular Weight | 347.28 g/mol [2] |

| IUPAC Name | disodium 3-aminonaphthalene-2,7-disulfonate[3] |

| Synonyms | Amino R Salt, 2-Naphthylamine-3,6-Disulfonic Acid Sodium Salt, 3-amino-2,7-naphthalenedisulfonic acid disodium salt[4] |

Synthesis and Purification

Representative Synthesis Pathway

The causality behind this synthetic route lies in the directing effects of the substituents on the naphthalene ring. The initial sulfonation and subsequent isomerization steps are controlled by thermodynamic and kinetic factors to favor the 2,7-disubstituted product. The subsequent nitration position is influenced by the existing sulfonate groups, and the final reduction is a standard method for converting an aromatic nitro group to an amine.

Caption: General scheme for an azo coupling reaction involving this compound.

Protocol: Representative Azo Dye Synthesis

This protocol is a generalized procedure based on standard azo coupling reactions. [3][8][9]

-

Diazotization: Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. The completion of diazotization can be tested using starch-iodide paper.

-

Coupling: In a separate vessel, dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5°C.

-

Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. The pH of the mixture is maintained in the alkaline range to facilitate the coupling reaction.

-

Isolation: The resulting azo dye often precipitates from the solution. It can be collected by filtration, washed with a salt solution to remove impurities, and then dried.

3-Aminonaphthalene-2,7-disulfonic acid is a known intermediate in the synthesis of dyes such as Reactive Yellow 26, Direct Red 46, and Direct Red 56. [10][11]

Fluorescent Probe Applications

N-arylaminonaphthalene sulfonate (ANS) derivatives are a class of fluorescent probes widely used in biochemical and pharmaceutical research. These molecules typically exhibit low fluorescence in aqueous environments but show a significant increase in quantum yield and a blue shift in their emission maximum when they bind to hydrophobic sites, such as those found in partially folded proteins or protein aggregates. [11]This property makes them excellent tools for studying protein folding, conformational changes, and the formation of amyloid fibrils, which are implicated in neurodegenerative diseases.

While specific studies detailing the use of this compound as a fluorescent probe are not abundant, its structural similarity to other ANS probes suggests it could be a valuable tool in this area.

Protocol: General Assay for Protein Aggregation

-

Reagent Preparation: Prepare a stock solution of the fluorescent probe in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare solutions of the protein of interest at various concentrations.

-

Incubation: Mix the protein solution with the fluorescent probe in a microplate or cuvette.

-

Fluorescence Measurement: Measure the fluorescence intensity at an appropriate excitation and emission wavelength. For ANS derivatives, excitation is typically in the range of 350-390 nm, and emission is monitored around 450-520 nm.

-

Data Analysis: An increase in fluorescence intensity over time or with increasing protein concentration can indicate protein aggregation and the exposure of hydrophobic surfaces.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate with well-defined chemical properties that make it highly valuable, particularly in the synthesis of azo dyes. Its high water solubility, coupled with the reactivity of its amino group, allows for its use in a variety of aqueous-based chemical transformations. Furthermore, its structural relationship to the ANS family of fluorescent probes suggests potential applications in the study of protein biophysics, an area of significant interest in drug development. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe application in research and industry.

References

-

Bertoncini, C. W., Jares-Erijman, E. A., & Jovin, T. M. (2005). Fluorescent N-Arylaminonaphthalene Sulfonate Probes for Amyloid Aggregation of α-Synuclein. Biophysical Journal, 88(5), 3432–3448. [Link]

-

Urien, S., Bree, F., Testa, B., & Tillement, J. P. (1991). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. Biochemical Pharmacology, 42(1), 125-131. [Link]

-

SpectraBase. (n.d.). 2,7-Naphthalenedisulfonic acid, 3-amino-. [Link]

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, May 29). 3-Aminonaphthalene-2,7-disulfonic acid. [Link]

-

ResearchGate. (n.d.). FT‐IR spectrum of 1‐amino‐2‐hydroxy‐4‐naphthalene sulfonic acid. [Link]

-

Wikipedia. (2023, December 27). Azo coupling. [Link]

-

Scribd. (n.d.). Synthesis of An Azo Dye. [Link]

-

University of the West Indies. (n.d.). The Synthesis of Azo Dyes. [Link]

-

PubChem. (n.d.). 1-Amino-2-naphthol-3,6-disulfonic acid. [Link]

- Google Patents. (n.d.). CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.

-

Global Substance Registration System. (n.d.). DISODIUM 3-AMINO-2,7-NAPHTHALENEDISULFONATE. [Link]

-

Wikipedia. (2024, January 10). Acid dissociation constant. [Link]

-

Global Substance Registration System. (n.d.). DISODIUM 3-AMINO-2,7-NAPHTHALENEDISULFONATE. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Google Patents. (n.d.). EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.

- Google Patents. (n.d.). EP0047450B1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.

- Google Patents. (n.d.). CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.

-

Chemistry LibreTexts. (2024, February 11). 7.11: Acid Dissociation Constants. [Link]

-

Eureka. (n.d.). Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid. [Link]

-

PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 3-amino-5-hydroxy-. [Link]

-

CRC Handbook of Chemistry and Physics, 91st Edition. (n.d.). dissociation constants of inorganic acids and bases. [Link]

-

BioPchem. (n.d.). Dissociation Constants Of Organic Acids And Bases. [Link]

-

CSUN. (n.d.). APPENDIX G Acid Dissociation Constants. [Link]

-

ChemBK. (2024, April 9). 3-amino-2,7-naphthalenedisulfonic acid disodium salt. [Link]

-

Chemsrc. (2025, August 21). CAS#:135-50-2 | this compound. [Link]

-

ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.

- Google Patents. (n.d.). Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid).

-

LookChem. (n.d.). Cas 50976-35-7,6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT. [Link]

-

IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]

-

Chemsrc. (2025, August 21). CAS#:135-50-2 | this compound. [Link]

-

ResearchGate. (2025, August 10). Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. cuhk.edu.hk [cuhk.edu.hk]

- 4. 1-Amino-2-naphthol-3,6-disulfonic acid | C10H9NO7S2 | CID 16177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]

- 6. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

- 7. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. shokubai.org [shokubai.org]

- 9. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fluorescent N-Arylaminonaphthalene Sulfonate Probes for Amyloid Aggregation of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of Disodium 3-aminonaphthalene-2,7-disulphonate

This guide provides an in-depth exploration of the synthesis and purification of Disodium 3-aminonaphthalene-2,7-disulphonate, a crucial intermediate in the dye manufacturing industry. Known by several synonyms including Amino R Salt, this compound's purity is paramount for the quality of the final products. This document will delve into the chemical principles, detailed experimental protocols, and analytical validation methods pertinent to its production.

Compound Profile and Significance

This compound is a water-soluble organic salt. Its molecular structure, featuring a naphthalene core with amino and disulphonic acid functional groups, makes it a valuable precursor in the synthesis of various azo dyes.[1][2]

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Amino R Salt, Disodium 2-naphthylamine-3,6-disulfonate |

| CAS Number | 135-50-2[1][3] |

| Molecular Formula | C₁₀H₇NNa₂O₆S₂[1] |

| Molecular Weight | 347.28 g/mol [4] |

| Appearance | Typically a crystalline powder |

The strategic placement of the amino and sulphonic acid groups on the naphthalene ring system is key to its utility as a coupling component in dye synthesis. The sulphonic acid groups enhance the water solubility of the resulting dyes, a critical property for their application in textile dyeing.

Synthesis of 3-aminonaphthalene-2,7-disulphonic Acid

The industrial synthesis of 3-aminonaphthalene-2,7-disulphonic acid and its subsequent conversion to the disodium salt is a multi-step process. A common route involves the sulfonation of a pre-existing aminonaphthalenesulfonic acid.

Overview of the Synthetic Pathway

The synthesis generally proceeds through the sulfonation of a suitable starting material, such as 2-naphthylamine or one of its monosulfonated derivatives. The choice of sulfonating agent, reaction temperature, and time are critical parameters that dictate the position of the incoming sulfonic acid groups and the overall yield of the desired isomer.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment, given the corrosive nature of the reagents.

Step 1: Sulfonation

-

In a glass-lined reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, carefully charge 2-naphthylamine-7-sulfonic acid (Cassella's acid F).[5]

-

Begin agitation and slowly add fuming sulfuric acid (oleum, 20-30% SO₃) to the reactor. The addition should be controlled to maintain the reaction temperature below a specified limit, typically achieved through external cooling. The sulfonation of naphthalene derivatives is highly temperature-dependent, influencing the isomeric distribution of the product.[6][7]

-

After the addition is complete, the reaction mixture is heated to a specific temperature and held for several hours to ensure the completion of the sulfonation. This step drives the reaction towards the thermodynamically more stable isomer.[8]

Step 2: Isolation of the Free Acid

-

The reaction mixture is then carefully quenched by slowly adding it to a vessel containing ice and water. This step hydrolyzes any remaining anhydrides and dilutes the sulfuric acid.

-

The diluted mixture is cooled, leading to the precipitation of the 3-aminonaphthalene-2,7-disulphonic acid.

-

The precipitated solid is collected by filtration and washed with cold water to remove excess sulfuric acid and any water-soluble impurities.

Step 3: Formation of the Disodium Salt

-

The washed filter cake of the free acid is re-slurried in water.

-

A solution of sodium hydroxide is gradually added to the slurry with continuous stirring until the pH of the mixture becomes neutral to slightly alkaline (pH 7-8). This converts the sulfonic acid groups to their sodium salt form, increasing the compound's solubility in water.

-

The resulting solution contains the desired this compound.

Purification of this compound

The crude product from the synthesis typically contains isomeric impurities and residual salts. Purification is essential to achieve the high-purity material required for subsequent applications.

Common Impurities

The primary impurities are often other isomers of aminonaphthalenedisulfonic acid formed during the sulfonation reaction. The specific isomers present depend on the starting material and reaction conditions. Unreacted starting materials and sulfonation byproducts can also be present.

Purification Protocol: Salting Out

A common and effective method for purifying the disodium salt is "salting out," which relies on reducing its solubility by increasing the ionic strength of the solution.

-

The aqueous solution of the crude this compound is heated to ensure complete dissolution.

-

Sodium chloride or sodium sulfate is then added in portions to the hot solution with stirring. The increased concentration of sodium ions shifts the equilibrium, causing the less soluble this compound to precipitate out of the solution, while more soluble impurities remain in the mother liquor.

-

The mixture is allowed to cool slowly to maximize the recovery of the purified product.

-

The precipitated solid is collected by filtration and washed with a saturated brine solution to remove the mother liquor.

-

The purified product is then dried in an oven under vacuum at a controlled temperature.

Caption: The "salting out" purification workflow for this compound.

Analytical Characterization and Quality Control

To ensure the synthesized and purified product meets the required specifications, a suite of analytical techniques should be employed.[9][10]

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of the final product. An ion-pair reversed-phase method is often suitable for polar and ionic compounds like aminonaphthalenesulfonic acids.[11]

| HPLC Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer with an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Detection | UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

The chromatogram should show a major peak corresponding to the product, and the purity can be calculated based on the area percentage of this peak relative to the total area of all peaks.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are suitable for analyzing polar, non-volatile compounds. The mass spectrum should show a prominent ion corresponding to the [M-2Na+H]⁻ or [M-Na]⁻ species.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials.

-

Oleum (Fuming Sulfuric Acid): Highly corrosive and reacts violently with water. It should be handled with extreme care, using appropriate acid-resistant gloves, clothing, and face protection.

-

Sodium Hydroxide: A strong base that is corrosive and can cause severe burns.

-

Naphthalene Derivatives: Some naphthalene derivatives are known to be hazardous. It is crucial to consult the Safety Data Sheet (SDS) for all reagents and products.

All procedures should be carried out in a well-ventilated area, and appropriate waste disposal protocols must be followed.

References

-

PrepChem.com. Synthesis of Amino J Acid. Available from: [Link]

- Kidwai, A. R., & Devasia, G. M. (1962). A New Method for the Synthesis of Amino Acids. Synthesis of Amino Acids and Their Derivatives through 2,4-Disubstituted 2-Imidazolin-5-ones. The Journal of Organic Chemistry.

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available from: [Link]

- CN1140507C. J acid (7-amino-4-hydroxyl-2-naphthalenesulfonic acid) preparation method.

-

PubChem. 2-Amino-1-naphthalenesulfonic acid. National Center for Biotechnology Information. Available from: [Link]

-

GSRS. DISODIUM 3-AMINO-2,7-NAPHTHALENEDISULFONATE. Available from: [Link]

-

Molbase. 2-NAPHTHYLAMINE-7-SULFONIC ACID. Available from: [Link]

- CN101148429B. Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.

- US4342701A. Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid).

-

Wikipedia. Naphthalene-2-sulfonic acid. Available from: [Link]

-

precisionFDA. SODIUM 2-NAPHTHYLAMINE-7-SULFONATE. Available from: [Link]

-

MDPI. (2024). Review on the modern analytical advancements in impurities testing. Available from: [Link]

-

Chemdad. Naphthalene-2-sulfonic acid. Available from: [Link]

-

MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Available from: [Link]

- CA1087172A. Dyestuffs, their preparation and use.

-

Wikipedia. Aminonaphthalenesulfonic acids. Available from: [Link]

-

Chemsrc. CAS#:135-50-2 | this compound. Available from: [Link]

-

Semantic Scholar. A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques. Available from: [Link]

-

MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available from: [Link]

-

PubChem. Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. This compound | 135-50-2 [amp.chemicalbook.com]

- 2. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 3. CAS#:135-50-2 | this compound | Chemsrc [chemsrc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-NAPHTHYLAMINE-7-SULFONIC ACID [drugfuture.com]

- 6. prepchem.com [prepchem.com]

- 7. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 8. Naphthalene-2-sulfonic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]

- 10. [PDF] Detection Of Impurities: A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques | Semantic Scholar [semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Unable to Proceed: Clarification Required for "Amino R Salt"

To our valued researchers, scientists, and drug development professionals,

We have received your request for an in-depth technical guide on the "spectral properties of Amino R Salt." However, after a comprehensive search of scientific literature and chemical databases, we have been unable to identify a specific, commonly recognized chemical compound corresponding to the name "Amino R Salt."

The term "Amino R Salt" is ambiguous and does not appear to be a standard nomenclature in the field of chemistry or spectroscopy. It is possible that this is a non-standard abbreviation, a trade name, or a potential typographical error.

To provide you with a scientifically accurate and detailed technical guide that meets the high standards of expertise and trustworthiness you require, we kindly request further clarification on the precise chemical identity of the compound you are interested in.

Please provide one or more of the following:

-

The full chemical name (e.g., following IUPAC nomenclature)

-

The CAS (Chemical Abstracts Service) registry number

-

The chemical structure or a structural drawing

-

Any alternative names or synonyms you may be aware of

-

The context in which you have encountered this name (e.g., a specific publication, research area, or application)

Once we have this essential information, we will be able to proceed with generating the comprehensive technical guide on its spectral properties as you have outlined. We are committed to providing you with high-quality, accurate scientific content and look forward to your clarification.

Photophysical Characterization of Disodium 3-aminonaphthalene-2,7-disulphonate: A Guide to Determining Fluorescence Quantum Yield and Photostability

An In-Depth Technical Guide:

Abstract

Disodium 3-aminonaphthalene-2,7-disulphonate is a key aromatic compound, utilized as a foundational intermediate in the synthesis of various dyes.[1] Its inherent fluorescence, a characteristic of many naphthalene derivatives, makes it a candidate for applications in chemical sensing, biological imaging, and materials science.[2] However, the utility of any fluorophore is fundamentally dictated by two key performance metrics: its fluorescence quantum yield (ΦF), which measures the efficiency of light emission, and its photostability, which defines its resilience to photodegradation under illumination. This technical guide provides a comprehensive framework for the experimental determination of these critical parameters for this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles and causal reasoning behind the experimental design.

Introduction: The Significance of Photophysical Properties

The fluorescence process involves the absorption of a photon, excitation to a higher electronic state, and subsequent emission of a photon at a lower energy (longer wavelength). The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), defined as the ratio of the number of photons emitted to the number of photons absorbed.[3] A high quantum yield is desirable for applications requiring bright signals.

Equally important is photostability, the ability of a fluorophore to withstand repeated cycles of excitation and emission without undergoing photochemical reactions that lead to its destruction—a process known as photobleaching or photodegradation.[4] Poor photostability results in signal loss over time, compromising the quantitative accuracy and longevity of fluorescence-based assays.

This guide details the methodologies to precisely and accurately measure these two parameters for this compound.

Determination of Fluorescence Quantum Yield (ΦF)

The most robust and widely adopted method for determining the fluorescence quantum yield of a solution-phase sample is the comparative method.[3][5] This technique involves comparing the fluorescence properties of the test sample to a well-characterized fluorescent standard with a known quantum yield.

Principle of the Comparative Method

The comparative method relies on a key assumption: if a standard and a test sample have identical absorbance values at the same excitation wavelength, they are absorbing the same number of photons.[3] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The relationship is described by the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST denote the test sample and the standard, respectively.[3]

Causality in Experimental Design

-

Choice of Standard: The selected standard should have absorption and emission profiles that are reasonably close to the test sample to minimize wavelength-dependent instrumental biases. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common and well-validated standard for the UV-visible region.

-

Solvent Consistency: Using the same solvent for both the standard and the test sample is ideal, as it eliminates the need for refractive index corrections (η2X / η2ST becomes 1).

-

Optically Dilute Solutions: It is critical to work with solutions where the absorbance at the excitation wavelength is below 0.05.[4] This precaution minimizes inner-filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution, which would artificially lower the measured fluorescence intensity.

Experimental Protocol: Quantum Yield Determination

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ultrapure water, given the disodium salt form).

-

Prepare a concentrated stock solution of the chosen standard (e.g., Quinine Sulfate) in its appropriate solvent (e.g., 0.1 M H2SO4).

-

-

Preparation of Serial Dilutions:

-

From each stock solution, prepare a series of at least five dilutions, ensuring the absorbance of the most concentrated solution does not exceed 0.1 at the chosen excitation wavelength.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution for both the test sample and the standard at a single, fixed excitation wavelength. Record the values.

-

-

Fluorescence Measurement:

-

Using a fluorimeter, record the fluorescence emission spectrum for each dilution of the test sample and the standard.

-

Crucial: Ensure identical instrument settings (e.g., excitation/emission slit widths, detector voltage) are used for all measurements of both the sample and the standard.

-

The excitation wavelength must be the same as that used for the absorbance measurements.

-

-

Data Processing:

-

Integrate the area under the fluorescence emission curve for each spectrum. This value represents the total fluorescence intensity.

-

For both the test sample and the standard, plot the integrated fluorescence intensity (Y-axis) against the corresponding absorbance (X-axis).

-

-

Calculation:

-

Perform a linear regression on both plots to obtain the slope (gradient, Grad).

-

Calculate the quantum yield of the test sample (ΦX) using the equation provided in Section 2.1.

-

Visualization: Quantum Yield Measurement Workflow

Caption: Workflow for assessing photostability via forced degradation.

Data Summary: Photostability

| Parameter | Value | Units |

| Excitation Wavelength (λex) | nm | |

| Light Source Intensity | W/m² | |

| Initial Fluorescence (F0) | a.u. | |

| Photobleaching Rate Constant (kb) | s-1 | |

| Photobleaching Half-Life (t1/2) | s or min |

Factors Influencing Photophysical Properties

The quantum yield and photostability of this compound are not intrinsic constants but are highly dependent on the molecular environment.

-

Solvent Effects: The polarity and viscosity of the solvent can significantly impact fluorescence. Polar solvents can stabilize the excited state, often leading to red-shifted emission and, in some cases, quenching of fluorescence. [6][7]* pH: The amino group (-NH2) on the naphthalene ring is subject to protonation in acidic conditions. This change in the electronic structure of the fluorophore can dramatically alter both the quantum yield and the absorption/emission maxima. A full characterization should involve repeating measurements in a series of buffers across a range of pH values.

-

Presence of Quenchers: Dissolved oxygen is a notorious quencher of fluorescence for many aromatic compounds. Other substances, such as heavy atoms or electron-deficient molecules, can also decrease fluorescence intensity through various quenching mechanisms. Naphthalene derivatives, in particular, can be susceptible to photodegradation in the presence of sensitizers. [8]

Conclusion

A thorough characterization of the fluorescence quantum yield and photostability is essential for the reliable application of this compound as a fluorophore. The comparative method for quantum yield determination and a forced degradation study based on ICH principles for photostability provide a robust, validated framework for obtaining these critical performance metrics. By understanding and controlling for environmental factors like solvent and pH, researchers can optimize the performance of this compound and generate reproducible, high-quality data in their respective applications.

References

- Benchchem. A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.

- Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.

- Resch-Genger, U., et al. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.

- Benchchem. A Comparative Guide to the Photostability of Fluorescent Dyes for Advanced Research.

- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.

- Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore.

- Wurth, C., et al. Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Published 2020-08-26.

- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.

- PharmaTutor. PHOTOSTABILITY TESTING. Published 2013-08-21.

- BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. Published 2024-11-05.

- worldofchemicals.com. 3-Aminonaphthalene-2,7-disulfonic acid. Published 2013-05-29.

- ResearchGate. Photodegradation of naphthalene sulfonic compounds in the presence of a bio-waste derived sensitizer.

- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards.

- PubMed. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery.

- PubMed. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Published 2023-02-03.

- Benchchem. Enhancing the quantum yield of naphthalene-based probes in polar environments.

Sources

- 1. 3-Aminonaphthalene-2,7-disulfonic acid [dyestuffintermediates.com]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. agilent.com [agilent.com]

- 6. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Solubility Profile of Disodium 3-aminonaphthalene-2,7-disulphonate: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers

Abstract

Disodium 3-aminonaphthalene-2,7-disulphonate (CAS No. 135-50-2), a key intermediate in the synthesis of various dyes, possesses a molecular structure that dictates a complex and highly solvent-dependent solubility profile.[1] This guide provides a comprehensive analysis of its solubility characteristics, grounded in fundamental chemical principles. We will explore the theoretical underpinnings of its solubility based on its molecular structure, discuss the critical factors that modulate its dissolution, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in various solvent systems.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[2][3] The structure of this compound—comprising a non-polar aromatic core and highly polar, ionic functional groups—creates a classic case of amphiphilicity.

-

Aromatic Core: The naphthalene ring system is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents.

-

Ionic Sulfonate Groups (-SO₃⁻Na⁺): The two disulphonate groups are the primary drivers of aqueous solubility. They are fully ionized, capable of strong ion-dipole interactions with polar solvent molecules like water. The presence of two such groups significantly enhances water solubility.[4][5]

-

Amino Group (-NH₂): The primary amine group is polar and can act as both a hydrogen bond donor and acceptor, further contributing to its affinity for polar protic solvents. Its basic nature also introduces pH-dependent solubility.

This structural combination leads to the logical prediction of high solubility in polar solvents, particularly water, and poor solubility in non-polar organic solvents.

Figure 1: Relationship between the molecular structure of this compound and its predicted solubility characteristics.

Factors Influencing Solubility

Several external factors can significantly alter the solubility of this compound. A thorough understanding of these variables is critical for experimental design and application development.[6][7]

-

Solvent Polarity: As established, polarity is the dominant factor. The compound's solubility will decrease dramatically as the solvent polarity decreases.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8] However, this relationship must be determined empirically, as exceptions exist.

-

pH: The amino group (-NH₂) is basic and can be protonated under acidic conditions to form an ammonium salt (-NH₃⁺). This conversion can alter the molecule's overall polarity and crystal lattice energy, potentially affecting its solubility. Likewise, extreme alkaline conditions could degrade the molecule.[4]

-

Common Ion Effect: In solutions already containing sodium or other salts, the solubility of this compound may be reduced due to the common-ion effect, which shifts the dissolution equilibrium toward the solid state.[3]

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High (>100 mg/mL) | Strong ion-dipole and hydrogen bonding interactions with the sulfonate and amino groups.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole moment effectively solvates the sodium cations and interacts with the polar groups.[10] |

| Methanol / Ethanol | Polar Protic | Slight to Sparingly Soluble | Can engage in hydrogen bonding but have lower polarity than water; the non-polar backbone limits solubility. Precipitation in ethanol is noted for similar compounds.[4] |

| Acetone | Polar Aprotic | Very Slightly Soluble to Insoluble | Lacks hydrogen-bond donating ability and has insufficient polarity to overcome the crystal lattice energy. |

| Dichloromethane (DCM) | Non-Polar | Insoluble | Insufficient polarity to interact with the ionic sulfonate groups. |

| Hexane / Toluene | Non-Polar | Insoluble | "Like dissolves like" principle predicts minimal interaction between the ionic solute and non-polar solvent.[2] |

Experimental Protocols for Solubility Determination

Verifying the predicted solubility requires rigorous experimental work. The following protocols provide a self-validating system for both qualitative screening and precise quantitative measurement.

Protocol 1: Qualitative Solubility Assessment

This rapid method is used to screen solubility in a range of solvents and classify the compound's behavior.[11][12]

Methodology:

-

Preparation: Dispense approximately 10-25 mg of this compound into a series of clean, dry test tubes or 1.5 mL vials, one for each solvent.

-

Solvent Addition: Add the selected solvent (e.g., water, ethanol, DMSO, hexane) to the first vial in 0.25 mL increments.

-

Agitation: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Iteration: Continue adding solvent up to a total volume of 1.0 mL.

-

Classification:

-

Soluble: Complete dissolution in <1.0 mL.

-

Slightly Soluble: Partial dissolution is observed.

-

Insoluble: No visible dissolution.

-

-

Documentation: Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 24 hours to allow the excess solid to settle. For faster separation, centrifuge the samples at the same temperature.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF).

-

Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as UV-Vis Spectroscopy or HPLC.[13]

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

Figure 2: Standard experimental workflow for the quantitative determination of solubility using the shake-flask method.

Conclusion

The solubility of this compound is dominated by its two highly polar sulfonate groups, predicting high solubility in polar solvents like water and DMSO, and poor solubility in non-polar media. Factors such as temperature and pH can further modulate this behavior. While theoretical predictions provide a strong foundation, this guide emphasizes the necessity of empirical verification. The detailed protocols provided offer a robust framework for researchers to accurately determine the solubility profile of this compound, ensuring its effective and efficient use in research and development applications.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- solubility experimental methods.pptx. (n.d.). Slideshare.

- Solubility of organic compounds. (n.d.). Khan Academy.

- disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate. (n.d.). Benchchem.

- This compound | 135-50-2. (n.d.). ChemicalBook.

- CAS#:135-50-2 | this compound. (n.d.). Chemsrc.

- This compound | 135-50-2. (n.d.). ChemicalBook.

- 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0. (n.d.). ChemicalBook.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlideShare.

- 3-amino-2,7-naphthalenedisulfonic acid disodium salt. (2024, April 9). ChemBK.

- Cas 50976-35-7,6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT. (n.d.). LookChem.

- Factors that Affect Solubility. (2023, July 7). Chemistry LibreTexts.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.

- Analytical Techniques for the Identification and Quantification of Flavonoids. (n.d.). ResearchGate.

- Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical.

Sources

- 1. chembk.com [chembk.com]

- 2. chem.ws [chem.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Cas 50976-35-7,6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT | lookchem [lookchem.com]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0 [chemicalbook.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. solubility experimental methods.pptx [slideshare.net]

The Inner Workings of Light: A Technical Guide to Naphthalene-Based Fluorescent Probes

This guide provides an in-depth exploration of the fundamental characteristics of naphthalene-based fluorescent probes, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles that govern their function, from their intrinsic photophysical properties to the sophisticated sensing mechanisms that enable the detection of a wide array of analytes. Our focus will be on not just the "what," but the critical "why" that underpins the design, synthesis, and application of these versatile molecular tools.

The Naphthalene Scaffold: A Privileged Fluorophore

The journey into naphthalene-based fluorescent probes begins with an appreciation for the naphthalene core itself. This bicyclic aromatic hydrocarbon possesses inherent fluorescence, a consequence of its rigid, planar structure and extensive π-electron conjugation.[1] These features contribute to high quantum yields and excellent photostability, making naphthalene an ideal starting point for the development of robust fluorescent sensors.[1] However, unsubstituted naphthalene exhibits relatively weak fluorescence.[2] The true power of this scaffold is unlocked through strategic chemical modification.

The photophysical properties of naphthalene derivatives are highly sensitive to their chemical environment and the nature of substituents attached to the ring.[2][3] By introducing electron-donating and electron-accepting groups at specific positions, typically the 2 and 6 positions, the fluorescence can be significantly enhanced.[2] This strategic functionalization is the cornerstone of designing naphthalene-based probes with tailored properties for specific applications.

Engineering Specificity: Key Sensing Mechanisms

The ability of a fluorescent probe to selectively interact with a target analyte and transduce that binding event into a measurable optical signal is paramount. Naphthalene-based probes employ several sophisticated sensing mechanisms to achieve this, each with its own set of advantages and design considerations.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a widely utilized mechanism in the design of "turn-on" fluorescent probes.[3][4] In a typical PET-based naphthalene probe, the naphthalene fluorophore is covalently linked to a receptor unit that can bind the target analyte.[5] In the absence of the analyte, the fluorescence of the naphthalene moiety is quenched. This occurs because, upon excitation, an electron is transferred from the receptor (the electron donor) to the excited fluorophore (the electron acceptor), providing a non-radiative pathway for the excited state to return to the ground state.[6][7]

The binding of the target analyte to the receptor alters the electronic properties of the receptor, typically by making it a poorer electron donor.[8] This inhibits the PET process, effectively "turning on" the fluorescence of the naphthalene core.[6][8] The choice of the receptor is crucial for achieving high selectivity for the target analyte.

Signaling Pathway: 'Turn-On' Fluorescence via PET Inhibition

Caption: A typical experimental workflow for characterizing the pH-dependent fluorescence of a naphthalene-based probe.

Sensing of Biological Molecules and Cellular Environments

Beyond small ions, naphthalene-based probes have been engineered to detect biologically important molecules such as glutathione (GSH), a key antioxidant. [9][10]These probes often utilize specific chemical reactions that lead to a change in the probe's fluorescence properties upon interaction with GSH. [9] Furthermore, the sensitivity of some naphthalene probes to their microenvironment has been exploited for imaging cellular organelles and monitoring dynamic processes. Probes based on ICT and TICT mechanisms are particularly well-suited for reporting on the polarity and viscosity of their surroundings, enabling the visualization of lipid droplets and lysosomes. [11][12]The ability to track changes in these parameters provides valuable insights into cellular health and disease states.

Future Perspectives

The field of naphthalene-based fluorescent probes continues to evolve, with ongoing efforts focused on improving their sensitivity, selectivity, and biocompatibility. The development of probes with longer excitation and emission wavelengths is a key area of research, as this would enable deeper tissue imaging with reduced background fluorescence. Furthermore, the design of multi-analyte probes and probes that can be activated by specific enzymes will undoubtedly expand the toolkit available to researchers for unraveling the complexities of biological systems. The inherent versatility of the naphthalene scaffold ensures that it will remain a central platform for the development of innovative fluorescent sensors for years to come.

References

- BenchChem. (2025). Navigating the Realm of Metal Ion Detection: A Comparative Guide to Naphthalene-Based Fluorescent Probes.

- Analyst (RSC Publishing). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging.

- Organic & Biomolecular Chemistry. (2015). Naphthalene Diimides as Red Fluorescent pH Sensors for Functional Cell Imaging.

- BenchChem. (2025). Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection.

- Journal of Luminescence. (2011).

- IOP Conference Series: Materials Science and Engineering. Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion.

- Organic & Biomolecular Chemistry. (2015). Naphthalene diimides as red fluorescent pH sensors for functional cell imaging.

- BenchChem. (2025). Application Notes: Naphthalene-Based Probes for Metal Ion Detection.

- RSC Advances. (2020). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+)

- ResearchGate. (2025). Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives.

- PubMed. (2024). Aggregation-Induced Emission of Naphthalene Diimides: Effect of Chain Length on Liquid and Solid-Phase Emissive Properties.

- ACS Medicinal Chemistry Letters. (2024).

- ResearchGate. Aggregation-Induced Emission of Nitrogen-Bridged Naphthalene Monoimide Dimers.

- Theranostics. (2018).

- ResearchGate.

- Preprints.org. (2025). Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives.

- Scientific Reports. (2025). Synthesis and photophysical studies of new fluorescent naphthalene chalcone.

- ResearchGate. Photoinduced energy–electron transfer studies with naphthalene diimides.

- ResearchGate. (2025). Aggregation‐Induced Emission of Naphthalene Diimides: Effect of Chain Length on Liquid and Solid‐Phase Emissive Properties | Request PDF.

- Ciência-UCP. (2012).

- PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.

- MDPI. (2023). Detection of Lysosomal Hg 2+ Using a pH-Independent Naphthalene Monoimide-Based Fluoroprobe.

- RSC Advances. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents.

- Journal of the Chemical Society, Faraday Transactions. Intramolecular charge transfer in rigidly linked naphthalene–trialkylamine compounds.

- PubMed. (2024).

- PubMed. (2018).

- MDPI. Photoinduced Electron Transfer and Aggregation-Induced Emission in 1,8-Naphthalimide Probes as a Platform for Detection of Acid/Base Vapors.

- ResearchGate. (2018). (PDF)

- ResearchGate. Photoinduced Electron Transfer in Naphthalene Diimide End-Capped Thiophene Oligomers | Request PDF.

- Advanced Science. A Modular Fluorescent Probe for Viscosity and Polarity Sensing in DNA Hybrid Mesostructures.

- The Journal of Organic Chemistry. (2022). Design, Regioselective Synthesis, and Photophysical Properties of Perfluoronaphthalene-Based Donor–Acceptor–Donor Fluorescent Dyes.

- RSC Publishing. A polar viscosity-sensitive fluorescent probe with large Stokes shifts for simultaneous imaging of lipid droplets and lysosomes in tobacco leaf vein cells and biological systems.

- MDPI. (2023).

- ResearchGate. (2025). Intramolecular excited charge-transfer states in donor acceptor derivatives of naphthalene and azanaphthalenes | Request PDF.

- ResearchGate. Photoinduced electron transfer (PET) between naphthalene and aryl moieties led to fluorescence quenching in the presence of fluoride.

- Organic & Biomolecular Chemistry. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging.

- ResearchGate. Polarity and Viscosity‐Sensitive Fluorescent Probe for Lipid Droplet Imaging | Request PDF.

- Taylor & Francis Online. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn.

- Angewandte Chemie International Edition. (2019). Unprecedented Photoinduced‐Electron‐Transfer Probe with a Turn‐ON Chemiluminescence Mode‐of‐Action.

- PubMed. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions.

- ResearchGate. Design principles for activatable fluorescence probes. (A) Design....

- RSC Publishing. A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk.

- BenchChem. A Comparative Guide to the Cross-Reactivity of Naphthalene-Based Fluorescent Probes.

- MDPI. (2022).

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unprecedented Photoinduced‐Electron‐Transfer Probe with a Turn‐ON Chemiluminescence Mode‐of‐Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis [thno.org]

- 10. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A polar viscosity-sensitive fluorescent probe with large Stokes shifts for simultaneous imaging of lipid droplets and lysosomes in tobacco leaf vein cells and biological systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Disodium 3-aminonaphthalene-2,7-disulphonate for Fluorescence Spectroscopy

Foreword

In the landscape of modern molecular inquiry, the ability to visualize and quantify biological processes at the molecular level is paramount. Fluorescence spectroscopy has emerged as a cornerstone technique, offering unparalleled sensitivity and specificity.[1][2] Central to this technique are fluorescent probes, molecules engineered to emit light upon excitation, thereby illuminating specific targets within complex biological milieus.[3][4][5] This guide provides a comprehensive technical overview of disodium 3-aminonaphthalene-2,7-disulphonate, a member of the naphthalene-based family of fluorophores, and its potential applications in research and drug development. While direct literature on the specific fluorescence applications of this compound is emerging, we will draw upon the well-established principles of fluorescence and the known characteristics of structurally similar compounds, such as Amino G, to provide a foundational understanding for researchers and drug development professionals.

The Fundamental Principles of Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful analytical technique that measures the fluorescence emitted by a sample.[2] The process is initiated by exciting a molecule, known as a fluorophore, with a beam of light.[1][6] Upon absorbing a photon of light, an electron in the fluorophore is promoted to a higher energy, excited state. This excited state is transient, and the electron rapidly returns to its ground state, releasing the absorbed energy in the form of an emitted photon.[7][8]

A key characteristic of fluorescence is that the emitted light is of a longer wavelength (lower energy) than the excitation light, a phenomenon known as the Stokes shift. This shift is fundamental to the sensitivity of fluorescence spectroscopy, as it allows for the detection of the emitted fluorescence signal against a low background, free from the interference of the excitation light.[7]

The primary parameters measured in fluorescence spectroscopy include:

-

Excitation and Emission Spectra: These spectra are plots of fluorescence intensity versus wavelength. The excitation spectrum reveals the wavelengths of light that are most effective at exciting the fluorophore, while the emission spectrum shows the wavelengths of light emitted by the fluorophore.

-

Quantum Yield: This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[7]

-

Fluorescence Lifetime: This is the average time a molecule remains in its excited state before returning to the ground state.[7]

Fluorescence spectroscopy is a highly sensitive and versatile technique used in a wide range of applications, from basic research to clinical diagnostics and drug discovery.[9][10]

This compound: A Profile

This compound, also known by synonyms such as Amino R Salt, is a water-soluble organic compound.[11][12] Its chemical structure features a naphthalene core, an aromatic bicyclic system that provides the basis for its potential fluorescent properties. The presence of an amino group (-NH2) and two sulfonate groups (-SO3Na) imparts significant aqueous solubility and the potential for functionalization.

| Property | Value |

| CAS Number | 135-50-2[11][13] |

| Molecular Formula | C10H7NNa2O6S2[11][14] |

| Molecular Weight | 347.28 g/mol [15] |

The sulfonate groups are strong electron-withdrawing groups, which can influence the electronic transitions within the naphthalene ring system and, consequently, its photophysical properties. The amino group, being an electron-donating group, further modulates these properties. This combination of functional groups suggests that this compound could serve as a valuable fluorescent probe.

Naphthalene-Based Probes in Fluorescence Spectroscopy: A Mechanistic Insight

Naphthalene and its derivatives are well-known fluorophores. The extended π-electron system of the naphthalene ring allows for efficient absorption of ultraviolet light and subsequent emission of fluorescent light. The specific excitation and emission wavelengths, as well as the quantum yield, are highly dependent on the nature and position of substituents on the naphthalene core.

The general workflow for utilizing a fluorescent probe like a naphthalene derivative in an experimental setting is depicted below:

Caption: A generalized experimental workflow for fluorescence spectroscopy using a naphthalene-based probe.

Potential Applications in Research and Drug Development

While specific applications of this compound in fluorescence spectroscopy are not yet extensively documented, its structural similarity to other fluorescent naphthalene derivatives, such as Amino G, suggests a range of potential uses.[16]

As a Fluorescent Tracer

Structurally similar compounds, like Amino G (7-amino-1,3-naphthalenedisulfonic acid), have been successfully employed as fluorescent tracers in geothermal applications due to their high detectability by fluorescence spectroscopy.[16] This suggests that this compound could also be a viable candidate for tracer studies in various fields, including hydrogeology and environmental science, where its high water solubility would be advantageous.

In Bioimaging and as a Labeling Reagent

The amino group on the naphthalene ring provides a reactive handle for covalent attachment to biomolecules.[17] This process, known as bioconjugation, allows for the specific labeling of proteins, nucleic acids, and other cellular components. Once labeled, these biomolecules can be visualized and tracked within living cells or tissues using fluorescence microscopy.[3][5]

The logical pathway for developing a fluorescently labeled biomolecule for bioimaging is as follows:

Caption: Logical pathway for the development and application of a fluorescently labeled biomolecule.

In Drug Discovery and High-Throughput Screening

Fluorescence-based assays are integral to modern drug discovery. They are used to screen large libraries of compounds for their ability to interact with a specific biological target. The high sensitivity of fluorescence allows for the miniaturization of these assays, enabling high-throughput screening (HTS). This compound, with its potential for bright fluorescence and aqueous solubility, could be developed into a probe for such assays.

Experimental Protocols: Foundational Methodologies

The following are foundational, step-by-step protocols that can be adapted for the use of this compound in fluorescence spectroscopy.

Protocol: Determination of Excitation and Emission Spectra

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to create a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solution: Dilute the stock solution in the same buffer to a final concentration suitable for fluorescence measurements (typically in the low micromolar to nanomolar range).

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission monochromators to appropriate starting wavelengths. For naphthalene derivatives, a good starting point for the excitation wavelength is in the UV range (e.g., 280-350 nm).

-

-

Acquisition of Emission Spectrum:

-

Set the excitation monochromator to a fixed wavelength (e.g., 320 nm).

-

Scan the emission monochromator over a range of wavelengths (e.g., 350-600 nm) and record the fluorescence intensity.

-

-

Acquisition of Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum emission determined in the previous step.

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm) and record the fluorescence intensity.

-

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength to obtain the excitation and emission spectra.

Protocol: Covalent Labeling of a Protein

-

Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0). The buffer should be free of primary amines.

-

Probe Activation (if necessary): Depending on the desired conjugation chemistry, the amino group of this compound may need to be activated. For example, it can be converted to an isothiocyanate for reaction with primary amines on the protein.

-

Conjugation Reaction: Add the activated probe to the protein solution at a specific molar ratio (e.g., 10:1 probe to protein). Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 2-4 hours) with gentle stirring.

-

Purification of the Labeled Protein: Separate the labeled protein from the unreacted probe using size-exclusion chromatography or dialysis.

-

Characterization of the Labeled Protein:

-

Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the fluorophore.

-

Use the Beer-Lambert law to calculate the degree of labeling (the average number of fluorophore molecules per protein molecule).

-

Safety and Handling

Conclusion and Future Perspectives

This compound presents itself as a promising candidate for a variety of applications in fluorescence spectroscopy. Its naphthalene core provides the necessary scaffold for fluorescence, while its amino and sulfonate groups offer aqueous solubility and a handle for bioconjugation. While further research is needed to fully characterize its photophysical properties and explore its utility in specific applications, the foundational principles and protocols outlined in this guide provide a solid starting point for researchers and drug development professionals interested in harnessing the potential of this and similar naphthalene-based fluorescent probes. The continued development of novel fluorescent probes is a vibrant area of research that promises to further illuminate the intricate workings of biological systems.[3][9][10]

References

- Accounts of Chemical Research. (2023, January 18).

- PubMed.

- Agilent. What Is Fluorescence Spectroscopy? Principles Overview.

- Fluorescent probes for bioimaging of potential biomarkers in Parkinson's disease. (2020, December 7).

- PubMed. (2022, December 1).

- Slideshare.

- CD BioSciences. Fluorescent Probes in Bioimaging.

- Conduct Science. (2019, November 28).

- Ossila.

- JASCO Inc. Fluorescence Spectroscopy (The Basics).

- BOC Sciences. Fluorescent Probes for Amino Acid Detection in Biological Research.

- SAFETY D

- Stanford University. (2014, February 24).

- Chemsrc. (2025, August 21).

- Carl ROTH.

- compo expert.

- Sigma-Aldrich. (2025, April 28).

- gsrs.

- Thermo Fisher Scientific.

- ChemicalBook.

- ChemBK. (2024, April 9). 3-amino-2,7-naphthalenedisulfonic acid disodium salt.

- ChemicalBook. (2025, December 31).

- Biotium. ANTS.

Sources

- 1. agilent.com [agilent.com]

- 2. Principles and application of fluorescence spectroscopy | PPTX [slideshare.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent Probes in Bioimaging - CD BioSciences [bioimagingtech.com]

- 6. ossila.com [ossila.com]

- 7. conductscience.com [conductscience.com]

- 8. jascoinc.com [jascoinc.com]

- 9. Fluorescent probes for bioimaging of potential biomarkers in Parkinson's disease - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 135-50-2 [amp.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. This compound | 135-50-2 [chemicalbook.com]

- 14. CAS#:135-50-2 | this compound | Chemsrc [chemsrc.com]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. pangea.stanford.edu [pangea.stanford.edu]

- 17. biotium.com [biotium.com]

- 18. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 19. carlroth.com [carlroth.com]

- 20. compo-expert.com [compo-expert.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Early Applications of Aminosulfonate Naphthalene Dyes in Research

Introduction: The Dawn of Fluorescence in Bioscience

The story of aminosulfonate naphthalene dyes in research is a narrative of light in the darkness of molecular biology's early days. Before their advent, the intricate dance of proteins and the fluid mosaic of cellular membranes were largely theoretical constructs, inferred from indirect biochemical evidence. The introduction of these environmentally sensitive fluorophores, pioneered by luminaries like Gregorio Weber, marked a paradigm shift, allowing scientists to directly observe and quantify molecular behavior in real-time.[1][2] This guide delves into the foundational applications of these remarkable molecules, exploring the ingenuity behind their use and the fundamental principles that continue to underpin modern biophysical research.

At their core, aminosulfonate naphthalene dyes are characterized by a naphthalene scaffold functionalized with an electron-donating amino group and an electron-withdrawing sulfonate group. This "push-pull" electronic structure gives rise to their most valuable property: a profound sensitivity of their fluorescence emission to the polarity of the local environment.[3] In aqueous, polar environments, these dyes are often weakly fluorescent. However, upon binding to nonpolar regions, such as the hydrophobic core of a protein or the acyl chain region of a lipid membrane, they experience a dramatic increase in fluorescence quantum yield and a characteristic blue shift in their emission maximum.[4] This phenomenon, known as solvatochromism, is the key to their utility as molecular probes.

This guide will explore the early applications of several key aminosulfonate naphthalene dyes, providing not only the "how" but, more importantly, the "why" behind their use. We will examine the foundational work that established these molecules as indispensable tools for researchers in biochemistry, cell biology, and drug discovery.

Dansyl Chloride: Illuminating the Building Blocks of Life

One of the earliest and most impactful applications of aminosulfonate naphthalene dyes was in protein sequencing, a cornerstone of molecular biology. The development of the dansyl method by Gray and Hartley revolutionized the identification of N-terminal amino acids, offering a significant increase in sensitivity over previous techniques.[5]

The Principle of N-Terminal Amino Acid Identification

The dansyl method leverages the reactivity of 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, with primary and secondary amines. Under alkaline conditions, Dansyl chloride reacts with the N-terminal amino acid of a peptide or protein to form a stable, fluorescent dansyl-polypeptide.[2] Subsequent acid hydrolysis cleaves the peptide bonds, liberating all the amino acids. Crucially, the sulfonamide bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis.[6] This results in a mixture of free amino acids and a single, fluorescently labeled N-terminal dansyl-amino acid, which can then be identified by chromatography.